![molecular formula C12H17Br2NO B13580096 4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)
4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide is a chemical compound with the molecular formula C12H16BrNO·HBr and a molecular weight of 351.08 g/mol . It is a white to off-white powder that is used in various chemical and biological research applications. The compound is known for its reactivity due to the presence of the bromomethyl group, which makes it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide typically involves the bromination of 4-methylbenzylmorpholine. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the bromination is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反应分析
Types of Reactions
4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted morpholine derivatives.
科学研究应用
4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
作用机制
The mechanism of action of 4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. The compound can also interact with biological targets, such as enzymes and receptors, through covalent modification, leading to changes in their activity and function .
相似化合物的比较
Similar Compounds
4-(Bromomethyl)biphenyl: Similar in structure but lacks the morpholine ring, making it less versatile in certain applications.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an additional alkyne group, which provides different reactivity and applications.
1-(Bromomethyl)-4-{[4-(bromomethyl)phenyl]sulfonyl}benzene: Contains a sulfonyl group, which alters its chemical properties and reactivity.
Uniqueness
4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide is unique due to the presence of both the bromomethyl group and the morpholine ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
属性
分子式 |
C12H17Br2NO |
|---|---|
分子量 |
351.08 g/mol |
IUPAC 名称 |
4-[[4-(bromomethyl)phenyl]methyl]morpholine;hydrobromide |
InChI |
InChI=1S/C12H16BrNO.BrH/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14;/h1-4H,5-10H2;1H |
InChI 键 |
HHKYVMSWUZETMV-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=CC=C(C=C2)CBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B13580017.png)
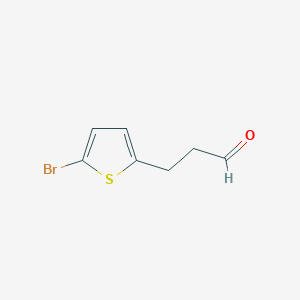
![N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)
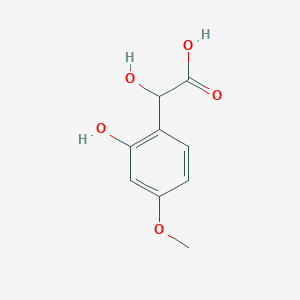
![1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanaminehydrochloride](/img/structure/B13580038.png)
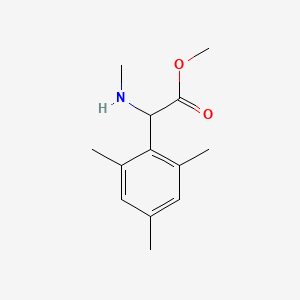
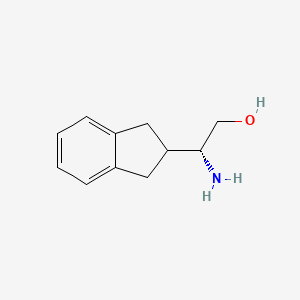
![tert-butyl7-{2-[(4-methylbenzenesulfonyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl}-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13580047.png)
![rac-(1R,4R,5R)-4-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13580049.png)
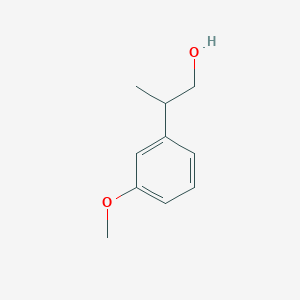
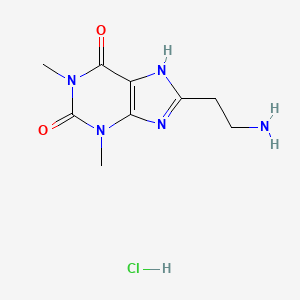
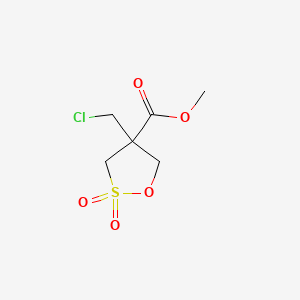
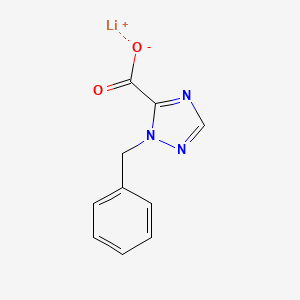
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13580076.png)
